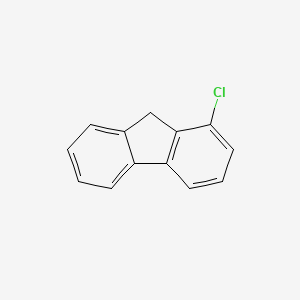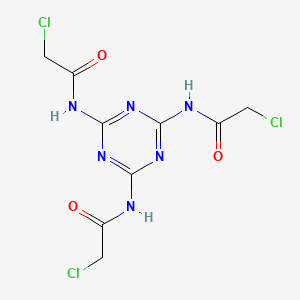
Oxalic acid (6S)-1,4-oxazepan-6-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxalic acid (6S)-1,4-oxazepan-6-OL is a compound that combines the properties of oxalic acid and a 1,4-oxazepane ring with a hydroxyl group at the 6th positionIt is a white crystalline solid that forms a colorless solution in water and is found naturally in many plants . The 1,4-oxazepane ring is a seven-membered ring containing one oxygen and one nitrogen atom, which imparts unique chemical properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid (6S)-1,4-oxazepan-6-OL typically involves the formation of the 1,4-oxazepane ring followed by the introduction of the hydroxyl group at the 6th position. One common method involves the cyclization of amino alcohols with diesters or diacids under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve the use of catalytic processes to enhance yield and selectivity. Catalysts such as metal oxides or zeolites can be employed to facilitate the cyclization and hydroxylation reactions. The process may also involve purification steps such as crystallization or chromatography to isolate the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
Oxalic acid (6S)-1,4-oxazepan-6-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxalic acid derivatives.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The hydroxyl group at the 6th position can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like water, ethanol, or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxalic acid derivatives, while reduction can produce various alcohols or amines.
Applications De Recherche Scientifique
Oxalic acid (6S)-1,4-oxazepan-6-OL has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used to study enzyme interactions and metabolic pathways involving oxalic acid and its derivatives.
Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development and as a model compound for studying drug metabolism.
Industry: It is employed in the production of polymers, resins, and other industrial chemicals due to its unique chemical properties .
Mécanisme D'action
The mechanism of action of oxalic acid (6S)-1,4-oxazepan-6-OL involves its interaction with various molecular targets and pathways. The compound can act as a chelating agent, binding to metal ions and affecting their availability in biological systems. It can also inhibit certain enzymes by forming stable complexes with their active sites. The specific pathways involved depend on the context of its use, such as in metabolic studies or drug development .
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxalic Acid: A simple dicarboxylic acid with strong chelating properties.
1,4-Oxazepane: A seven-membered ring containing one oxygen and one nitrogen atom.
Hydroxylated Oxazepanes: Compounds with similar structures but different positions of the hydroxyl group.
Uniqueness
Oxalic acid (6S)-1,4-oxazepan-6-OL is unique due to the combination of the oxalic acid moiety and the 1,4-oxazepane ring with a specific hydroxylation pattern. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propriétés
Formule moléculaire |
C7H13NO6 |
|---|---|
Poids moléculaire |
207.18 g/mol |
Nom IUPAC |
oxalic acid;(6S)-1,4-oxazepan-6-ol |
InChI |
InChI=1S/C5H11NO2.C2H2O4/c7-5-3-6-1-2-8-4-5;3-1(4)2(5)6/h5-7H,1-4H2;(H,3,4)(H,5,6)/t5-;/m0./s1 |
Clé InChI |
PHCJDIZBNVPMIT-JEDNCBNOSA-N |
SMILES isomérique |
C1COC[C@H](CN1)O.C(=O)(C(=O)O)O |
SMILES canonique |
C1COCC(CN1)O.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



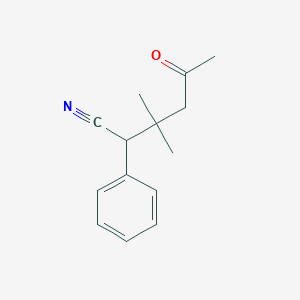
![2-[(2-Methylsulfanylpyrimidin-4-yl)amino]-1-phenylethanol;hydrochloride](/img/structure/B14006646.png)
![N-[4-[(4-ethylphenyl)diazenyl]-2,3,5,6-tetrafluorophenyl]acetamide](/img/structure/B14006647.png)
![2-[Hexadecyl(methyl)amino]ethan-1-ol](/img/structure/B14006659.png)
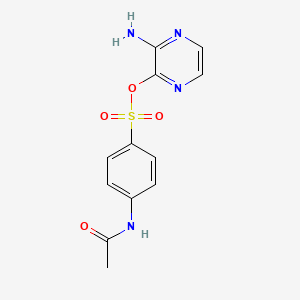
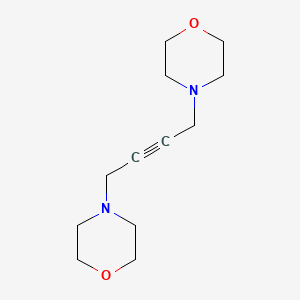
![3-Oxo-4-[(4-sulfophenyl)hydrazinylidene]naphthalene-2-carboxylic acid](/img/structure/B14006678.png)
![2-[3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-1-morpholin-4-ylethanone;ethanesulfonic acid](/img/structure/B14006686.png)
![rel-Ethyl (1R,5S,6S)-4-oxo-2-thiabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B14006690.png)


